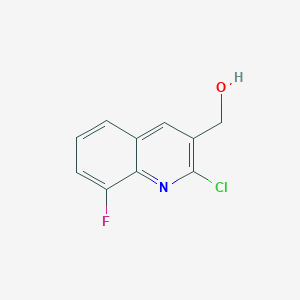

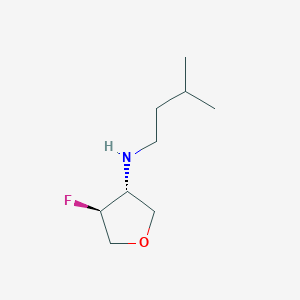

(2-Chloro-8-fluoroquinolin-3-yl)methanol

説明

“(2-Chloro-8-fluoroquinolin-3-yl)methanol” is a chemical compound that is used in scientific research . Its unique structure enables diverse applications, from pharmaceutical drug development to advanced organic synthesis.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, quinoline derivatives are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 177.18 . The physical form of the compound is a powder .科学的研究の応用

Quinoline-Containing Calixarene Fluoroionophores

A study by Casnati et al. (2003) describes the synthesis of quinoline-containing calixarene fluoroionophores, where a quinoline fluorophore is appended to a calixarene triamide. This compound demonstrates efficient fluorescence ion sensing, with selectivity for sodium and strontium ions, showcasing its potential in developing selective ion sensors in scientific research (Casnati et al., 2003).

Novel Chloroquinoline Based Chalcone Derivatives

Singh et al. (2015) synthesized a series of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety. These compounds were characterized for their photophysical properties, including absorbance and fluorescence spectra in methanol, highlighting their potential use in materials science and sensor development (Singh et al., 2015).

Selective Fluorescent Chemosensor for Cd(II)

Tang et al. (2008) designed a semirigid molecule based on 8-hydroxyquinoline that acts as a selective fluorescent chemosensor for Cd(II) ions in aqueous methanol solution. The specific semirigid structure accommodates Cd(II) ions, enhancing fluorescence response, which is crucial for environmental monitoring and metal ion detection (Tang et al., 2008).

Synthesis and Application of Multi-substituted Arenes

Sun et al. (2014) discuss the gram-scale synthesis of multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol, through both traditional methods and palladium-catalyzed iterative C-H halogenation reactions. This method demonstrates advantages in yield, selectivity, and chemical diversity, offering a new approach to synthesizing complex organic molecules (Sun et al., 2014).

Luminescent Complex Synthesis

Jarzembska et al. (2017) report the synthesis of a luminescent complex from ortho-phenylenediboronic acid and 8-hydroxyquinoline, demonstrating solvatomorph engineering for enhanced luminescence properties. This research contributes to the development of new luminescent materials for technological applications (Jarzembska et al., 2017).

Safety and Hazards

The safety information for “(2-Chloro-8-fluoroquinolin-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . These enzymes play crucial roles in various biological processes, including antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

It is known that quinoline derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

It is known that the lipophilicity of compounds plays an important role in their pharmacokinetic properties .

Result of Action

It is known that quinoline derivatives exhibit a remarkable biological activity .

特性

IUPAC Name |

(2-chloro-8-fluoroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-10-7(5-14)4-6-2-1-3-8(12)9(6)13-10/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMKSHZOUKJDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate](/img/structure/B1531826.png)

![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531835.png)

![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)

![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)

![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)